molecular formula C19H25N3O2 B2390532 (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1786253-83-5

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2390532
CAS No.: 1786253-83-5
M. Wt: 327.428
InChI Key: HBRXVVVAGPHGDR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and an azepane ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Azepane, on the other hand, is a seven-membered saturated ring with one nitrogen atom and six carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Azepanes can also participate in various reactions, including ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and azepane rings could potentially influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole derivatives are known for their significant role in heterocyclic chemistry, often utilized in organic synthesis due to their biological and pharmacological properties. The synthesis of tri-substituted pyrazoles involves cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives. These compounds, including derivatives like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have shown moderate antibacterial and antioxidant activities, which were further supported by DFT and molecular docking analyses (Golea Lynda, 2021).

Potential Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these, specific compounds exhibited higher anticancer activity than the reference drug doxorubicin, showing the significant potential of pyrazole derivatives in developing new therapeutic agents (H. Hafez et al., 2016).

Antipyrine Derived Schiff Base for Metal Ion Detection

An antipyrine derived Schiff base has been developed as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), showcasing the application of pyrazole derivatives in chemical sensing. This sensor demonstrated remarkable colorimetric and fluorescence responses towards these metal ions, indicating its utility in environmental and analytical chemistry (P. P. Soufeena, K. Aravindakshan, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole compounds have biological activity and are used in medicinal chemistry .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXVVVAGPHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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